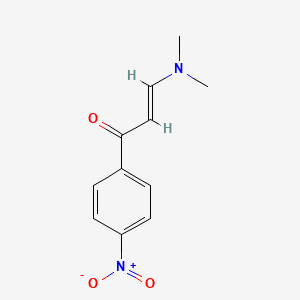
5-Iodo-3-methylpyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3-methylpyridin-2-ol is a chemical compound that is part of a broader class of iodinated pyridines. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom and the methyl group on the pyridine ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological systems .
Synthesis Analysis
The synthesis of iodinated pyridines can be achieved through various methods. For instance, the synthesis of C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones involves the use of key intermediates such as 5-ethoxycarbonyl- and 5-cyano-pyridin-2(1H)-ones . Another approach includes the use of a Cu-catalyzed Finkelstein reaction to introduce iodine atoms on the heteroaromatic scaffold . Additionally, the synthesis of 5-iodopyridine derivatives can be achieved by reacting 3-alkoxypyridin-4-ols with iodine under basic conditions, which can lead to the formation of iodo[1,3]dioxolo[4,5-c]pyridines through a Hofmann–Löffler–Freytag reaction .
Molecular Structure Analysis
The molecular structure of iodinated pyridines can be characterized using various techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a monoclinic space group . Similarly, the structure of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was characterized with IR, 1H NMR, and X-ray single crystal diffraction .
Chemical Reactions Analysis
Iodinated pyridines can undergo various chemical reactions, including coupling reactions and photochemical isomerizations. For instance, Stille coupling was used to synthesize an analogue of A-85380, which might be a novel ligand for nicotinic receptors . Photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives has also been studied, showing that triplet sensitized excitation is efficient in converting the E isomer to the Z isomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodinated pyridines are influenced by the presence of the iodine atom and substituents on the pyridine ring. These properties include electronic characteristics such as HOMO and LUMO energies, thermodynamic properties, and reactivity estimations. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the reactivity of these molecules . Additionally, the presence of iodine can contribute to the heavy-atom effect, which is useful in the preparation of heavy-atom isomorphous derivatives of proteins .
Applications De Recherche Scientifique
DNA Interactions and Inhibitory Effects
Research into DNA methylation inhibitors highlights the importance of understanding compound interactions with DNA. Compounds like 5-azacytidine and 5-aza-2'-deoxycytidine demonstrate the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in vitro and in vivo (Goffin & Eisenhauer, 2002). This suggests that 5-Iodo-3-methylpyridin-2-ol could potentially be studied for similar DNA-modifying activities, given its structural characteristics.
Pharmacological Properties in Disease Treatment
Thymol, a compound with some structural similarities to 5-Iodo-3-methylpyridin-2-ol, shows a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities (Nagoor Meeran et al., 2017). This indicates that 5-Iodo-3-methylpyridin-2-ol could potentially be explored for its pharmacological effects, particularly in understanding its interactions with biological systems and its therapeutic potential.
Chemotherapy and Ocular Treatments
The review of chemotherapy for ocular viral infections discusses the efficacy of various compounds in treating herpes simplex virus keratitis, such as iododeoxyuridine (IdUrd) and trifluorothymidine (CF3dUrd) (Fischer & Prusoff, 1984). This suggests an avenue for researching 5-Iodo-3-methylpyridin-2-ol in similar antiviral contexts or as part of novel treatments for ocular diseases, considering the relevance of halogenated compounds in pharmacological research.
Anti-inflammatory Agents and Serotonin Receptors
Research into the anti-inflammatory effects of psychedelics, including their actions on serotonin (5-HT)2A receptors, presents an interesting area where 5-Iodo-3-methylpyridin-2-ol could be studied (Flanagan & Nichols, 2018). Given the structural uniqueness of halogenated pyridines, exploring their interactions with serotonin receptors could uncover novel therapeutic pathways for treating inflammatory disorders.
Safety and Hazards
The safety data sheet for 5-Iodo-3-methylpyridin-2-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .
Propriétés
IUPAC Name |
5-iodo-3-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYHYVNDWELHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369427 |
Source


|
| Record name | 5-iodo-3-methylpyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylpyridin-2-ol | |
CAS RN |
289681-47-6 |
Source


|
| Record name | 5-iodo-3-methylpyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)


![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)


